molecular formula C9H6ClN3S B6043132 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol

5-(4-chlorophenyl)-1,2,4-triazine-3-thiol

Cat. No.: B6043132
M. Wt: 223.68 g/mol
InChI Key: CYPKWUXCYMZWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1,2,4-triazine-3-thiol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it has been investigated for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol in lab experiments is its potential antioxidant properties. This compound may be useful in studying the effects of oxidative stress on cells and tissues. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Future Directions

There are many future directions for research on 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound may be effective in inhibiting the growth of cancer cells, and further research is needed to explore this potential application. Additionally, this compound may be useful in studying the effects of oxidative stress on cells and tissues, and further research is needed to explore this area of study. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-1,2,4-triazine-3-thiol involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a catalyst. This reaction produces a yellow crystalline compound that can be purified through recrystallization.

Scientific Research Applications

5-(4-chlorophenyl)-1,2,4-triazine-3-thiol has been studied for its potential applications in scientific research. This compound has been shown to have antioxidant properties, and it has been investigated for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

Properties

IUPAC Name

5-(4-chlorophenyl)-2H-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3S/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPKWUXCYMZWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.